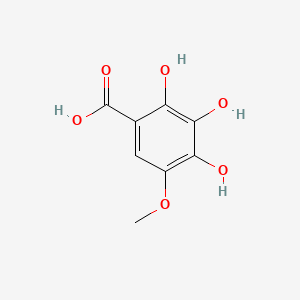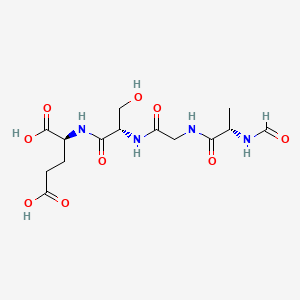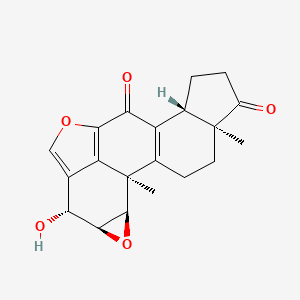
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol is a chemical compound known for its unique structure and properties. It is often used in the fragrance industry due to its strong, precious woody odor reminiscent of sandalwood oil . This compound is valuable in various applications, including perfumery and potentially other scientific fields.
Métodos De Preparación
The preparation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves several synthetic routes. One method includes the reaction of n-butyraldehyde with a precursor compound under specific conditions . The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, although specific studies are limited . In the industry, its primary application is in the fragrance sector, where it is used to create high-quality perfumes and scented products .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves its interaction with olfactory receptors, leading to the perception of its woody odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparación Con Compuestos Similares
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol can be compared with other similar compounds, such as 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol . While both compounds share a similar cyclopentene structure, this compound is unique due to its specific functional groups and the resulting olfactory properties . Other similar compounds include various derivatives of cyclopentene with different substituents that alter their chemical and sensory characteristics .
Propiedades
Número CAS |
106155-01-5 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.345 |
Nombre IUPAC |
2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |
Clave InChI |
GYPAUADAMUISKW-UHFFFAOYSA-N |
SMILES |
CCC(CO)C=CC1CC=C(C1(C)C)C |
Sinónimos |
Sandranol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)




